molecular formula C31H64 B15167350 3,7,11,15-Tetramethylheptacosane CAS No. 637036-05-6

3,7,11,15-Tetramethylheptacosane

Cat. No.: B15167350
CAS No.: 637036-05-6
M. Wt: 436.8 g/mol
InChI Key: QWBSDYPECJKANK-UHFFFAOYSA-N
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Description

3,7,11,15-Tetramethylheptacosane is a chemical compound with the molecular formula C31H64. It is a long-chain hydrocarbon that belongs to the class of alkanes. This compound is known for its unique structure, which includes four methyl groups attached to a heptacosane backbone. It is often used in various industrial applications due to its stability and hydrophobic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11,15-Tetramethylheptacosane typically involves the alkylation of a heptacosane precursor with methylating agents. One common method is the Friedel-Crafts alkylation, where heptacosane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques, such as distillation and crystallization, helps in obtaining a high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,7,11,15-Tetramethylheptacosane primarily undergoes substitution reactions due to its saturated hydrocarbon structure. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Halogenation using reagents like chlorine or bromine in the presence of UV light.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce functional groups.

    Reduction Reactions: Catalytic hydrogenation using hydrogen gas and a metal catalyst like palladium or platinum.

Major Products Formed

Mechanism of Action

The mechanism of action of 3,7,11,15-Tetramethylheptacosane is primarily related to its hydrophobic interactions. In biological systems, it interacts with lipid membranes, affecting membrane fluidity and permeability. Its molecular targets include various proteins and enzymes embedded in the lipid bilayer, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,7,11,15-Tetramethylheptacosane is unique due to its long carbon chain and multiple methyl groups, which confer high stability and low reactivity. This makes it particularly useful in applications requiring inert and hydrophobic materials .

Properties

CAS No.

637036-05-6

Molecular Formula

C31H64

Molecular Weight

436.8 g/mol

IUPAC Name

3,7,11,15-tetramethylheptacosane

InChI

InChI=1S/C31H64/c1-7-9-10-11-12-13-14-15-16-17-21-29(4)24-19-25-31(6)27-20-26-30(5)23-18-22-28(3)8-2/h28-31H,7-27H2,1-6H3

InChI Key

QWBSDYPECJKANK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CCCC(C)CC

Origin of Product

United States

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